Ethyl 4-(2-chloroacetamido)benzoate

Description

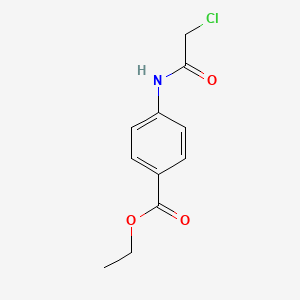

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-[(2-chloroacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRJEYAQESBSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288175 | |

| Record name | ethyl 4-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26226-72-2 | |

| Record name | 26226-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26226-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 4-(2-chloroacetamido)benzoate from Benzocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(2-chloroacetamido)benzoate, a valuable intermediate in pharmaceutical development, starting from the readily available local anesthetic, benzocaine (ethyl 4-aminobenzoate). This document details the chemical transformation, experimental protocols, and relevant data for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds. Its structure, featuring a reactive chloroacetamide moiety and a benzoate ester, allows for further chemical modifications to produce derivatives with potential therapeutic applications. The synthesis from benzocaine is a straightforward N-acylation reaction, providing an efficient route to this versatile intermediate.

Reaction Scheme and Mechanism

The synthesis involves the reaction of the primary amine group of benzocaine with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base is typically used to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

Reaction:

Benzocaine + Chloroacetyl Chloride → this compound + HCl

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from benzocaine.

| Parameter | Value | Reference |

| Reactants | ||

| Benzocaine (Ethyl 4-aminobenzoate) | 1.65 g (10 mmol) | [1] |

| Chloroacetyl Chloride | 0.88 mL (11 mmol) | [1] |

| Triethylamine | 1.5 mL (11 mmol) | [1] |

| Dichloromethane (Solvent) | 50 mL | [1] |

| Product: this compound | ||

| Molecular Formula | C₁₁H₁₂ClNO₃ | [2] |

| Molecular Weight | 241.67 g/mol | [2] |

| CAS Number | 26226-72-2 | [2] |

| Melting Point | 110-114 °C | |

| Appearance | White solid | [1] |

| Purity | 98% | |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 4-6 hours | [1] |

| Purification | ||

| Method | Recrystallization | [1] |

| Solvent | Ethanol | [1] |

Experimental Protocol

This protocol is adapted from a reliable synthetic procedure for the chloroacetylation of ethyl 4-aminobenzoate.[1]

4.1. Materials and Equipment:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

-

Standard laboratory glassware

4.2. Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.65 g (10 mmol) of ethyl 4-aminobenzoate in 50 mL of dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled and stirred solution, add 1.5 mL (11 mmol) of triethylamine.

-

Addition of Acylating Agent: Slowly add 0.88 mL (11 mmol) of chloroacetyl chloride dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 30 mL of water twice.

-

Wash the organic layer with 30 mL of brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Crude Product:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from ethanol to yield pure this compound as a white solid.[1]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Visualizations

5.1. Reaction Pathway

References

"Ethyl 4-(2-chloroacetamido)benzoate" chemical properties and structure

An In-depth Technical Guide to Ethyl 4-(2-chloroacetamido)benzoate: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. This document is intended to serve as a core resource for researchers and professionals involved in chemical synthesis and drug development.

Chemical Identity and Structure

This compound is a chemical compound that can be synthesized from benzocaine.[1] It is also known by other names, including ethyl 4-[(chloroacetyl)amino]benzoate and p-(2-chloroacetamido)benzoic acid, ethyl ester.[2][3] The structure of this compound features a central benzene ring substituted with an ethyl ester group and a 2-chloroacetamido group at the para position.

Molecular Structure:

The two-dimensional structure of this compound is presented below.

Caption: 2D structure of this compound.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2][4] |

| Molecular Weight | 241.67 g/mol | [1][2][4] |

| CAS Number | 26226-72-2 | [1][2][4] |

| Melting Point | 110-114 °C | [1][3][5] |

| Boiling Point | 421.1±30.0 °C (Predicted) | |

| Density | 1.283±0.06 g/cm³ (Predicted) | |

| pKa | 12.36±0.70 (Predicted) | |

| XLogP3-AA | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 241.0505709 Da | [2] |

| Topological Polar Surface Area | 55.4 Ų | [2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the acylation of a 4-aminobenzoate derivative, such as benzocaine (ethyl 4-aminobenzoate), with chloroacetyl chloride.[6]

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Pyridine or Triethylamine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve ethyl 4-aminobenzoate in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride, optionally dissolved in a small amount of the same anhydrous solvent, to the cooled solution of ethyl 4-aminobenzoate.

-

A base, such as pyridine or triethylamine, can be added to scavenge the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction by adding water or a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield white to off-white solid this compound.[6]

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Method: A small sample of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FTIR spectrometer.

-

Expected Peaks: Characteristic peaks for the N-H stretch of the amide, C=O stretches of the ester and amide, C-N stretch, and C-Cl stretch are expected.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a ¹H NMR and ¹³C NMR spectrometer.

-

Expected ¹H NMR Signals: Signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, the ethyl group protons of the ester, and the amide proton are anticipated.

-

Expected ¹³C NMR Signals: Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, the methylene carbon of the chloroacetyl group, and the carbons of the ethyl group are expected.

3. Mass Spectrometry (MS):

-

Method: The sample is ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio of the resulting ions is measured.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.67 g/mol ), as well as a characteristic isotopic pattern for the presence of a chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Biological Activity and Potential Applications

Derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated for their potential as local anesthetic agents. The underlying hypothesis is that the chloroacetamido group can impart sufficient ionization character to the amide nitrogen, a feature often found in local anesthetics.

Proposed Mechanism of Action as a Local Anesthetic

The established mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.

Caption: Proposed mechanism of local anesthetic action.

Experimental Protocol for Evaluating Local Anesthetic Activity

The following outlines a general workflow for assessing the potential local anesthetic properties of this compound or its derivatives.

Caption: Workflow for synthesis and biological evaluation.

Safety and Handling

This compound is classified as an irritant.[2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Statements: H315, H319, H335[1][5]

Precautionary Statements: P261, P305+P351+P338[1][5]

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its chemical properties, structure, synthesis, characterization, and potential applications as a local anesthetic. The information and protocols presented herein are intended to support further research and development efforts involving this compound.

References

- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Ethyl 4-(2-chloroacetamido)benzoate

CAS Number: 26226-72-2

This technical guide provides a comprehensive overview of Ethyl 4-(2-chloroacetamido)benzoate, a chemical compound with applications in synthetic chemistry and potential pharmacological relevance. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and mechanistic insights.

Chemical and Physical Properties

This compound is a white solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 241.67 g/mol | [1][2] |

| CAS Number | 26226-72-2 | [1][2] |

| Melting Point | 110-114 °C | [1] |

| Appearance | White solid | [3] |

| Purity | ≥97% or 98% (typical commercial grades) | [2] |

| Storage Temperature | Room temperature | [2] |

Synthesis and Experimental Protocols

This compound is synthesized through a two-step process starting from 4-aminobenzoic acid. The initial step involves the chloroacetylation of the amino group, followed by Fischer esterification of the carboxylic acid group.

Logical Workflow for Synthesis

References

An In-depth Technical Guide to Ethyl 4-(2-chloroacetamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Ethyl 4-(2-chloroacetamido)benzoate, a compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Properties

This compound is an organic building block with potential applications in the development of novel therapeutic agents.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H12ClNO3 | [1][2] |

| Linear Formula | ClCH2CONHC6H4CO2C2H5 | |

| Molecular Weight | 241.67 g/mol | [1][2][3] |

| CAS Number | 26226-72-2 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 110-114 °C | [3] |

| Purity | ≥97% | [1] |

Synthesis Protocol

This compound can be synthesized from benzocaine (ethyl 4-aminobenzoate).[4] A general experimental protocol based on the Schotten-Baumann reaction is described below.[5]

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

Chloroacetyl chloride

-

Anhydrous diethyl ether (or a suitable inert solvent)

-

Aqueous sodium bicarbonate solution

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve ethyl 4-aminobenzoate in a suitable inert solvent, such as anhydrous diethyl ether, in a flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure the reaction goes to completion.

-

The resulting precipitate, which is the crude product, is then collected by filtration.

-

To neutralize any excess acid and unreacted starting material, the crude product is washed with a cold aqueous solution of sodium bicarbonate, followed by washing with cold water.

-

The washed product is then dried. For further purification, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be performed.[5]

Caption: Synthesis workflow for this compound.

Biological and Chemical Reactivity

1. Local Anesthetic Potential: Derivatives of 4-(2-chloroacetamido) benzoic acid have been investigated for their potential as local anesthetic agents.[5] The rationale behind this is the hypothesis that the amide nitrogen, influenced by the electron-withdrawing chloroacetyl group, could serve as a replacement for the typically required alkyl-substituted nitrogen found in many local anesthetics.[5][6]

2. Precursor for Heterocyclic Synthesis: this compound is a versatile intermediate in organic synthesis. For instance, it can undergo heterocyclization with ammonium thiocyanate in refluxing ethanol. This reaction proceeds through an intramolecular cyclization and a Dimroth-like rearrangement to yield ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate.[4]

3. Antibacterial Activity: While direct studies on the antibacterial properties of this compound are not extensively detailed in the provided context, related structures such as ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.[7] This suggests that derivatives of this compound could be explored for antimicrobial applications.

Analytical Characterization

The structural confirmation of this compound is typically achieved through various spectroscopic techniques:

-

FTIR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups such as N-H, C=O (amide and ester), and C-Cl bonds.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

For quantitative analysis and purity assessment, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.[1]

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[3]

References

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 26226-72-2 [amp.chemicalbook.com]

- 4. This compound | 26226-72-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Ethyl 4-(2-chloroacetamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-chloroacetamido)benzoate is an organic compound of interest in medicinal chemistry and drug development. It can be synthesized from benzocaine, a widely used local anesthetic.[1][2] Understanding its fundamental physicochemical properties, such as solubility and melting point, is crucial for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the available data, detailed experimental protocols for property determination, and a schematic representation of its synthesis.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | ethyl 4-[(2-chloroacetyl)amino]benzoate | PubChem[3] |

| CAS Number | 26226-72-2 | Sigma-Aldrich, ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | Sigma-Aldrich, ChemicalBook[1] |

| Molecular Weight | 241.67 g/mol | Sigma-Aldrich, ChemicalBook[1] |

| Melting Point | 110-114 °C (lit.) | Sigma-Aldrich, ChemicalBook[1] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available. Likely soluble in organic solvents like ethanol, DMF, and acetone. | Inferred from synthesis protocols. |

Melting Point

The reported melting point of this compound is in the range of 110-114 °C.[1] This relatively sharp melting range suggests a crystalline solid of reasonable purity.

Solubility

Experimental Protocols

Synthesis of this compound from Ethyl 4-aminobenzoate (Benzocaine)

This protocol describes the N-acetylation of ethyl 4-aminobenzoate using chloroacetyl chloride.

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-aminobenzoate and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent under an inert atmosphere.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Determination of Melting Point

This general protocol is suitable for determining the melting point of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (110-114 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (1-2 °C).

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of a compound in various solvents.

Materials:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Sample of this compound

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, dimethylformamide)

-

Balance

Procedure:

-

Weigh a specific amount of the compound (e.g., 10 mg) into a test tube.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Visually observe if the solid has completely dissolved.

-

If the compound dissolves completely, it is considered soluble under these conditions. The solubility can be expressed as >10 mg/mL.

-

If the compound does not completely dissolve, it is considered sparingly soluble or insoluble. Further experiments with smaller amounts of solute or larger volumes of solvent can be performed for a more quantitative assessment.

-

Repeat the process for each solvent to be tested.

Visualizations

The following diagrams illustrate the synthesis workflow and a logical approach to determining the physical properties of this compound.

Caption: Synthesis of this compound.

Caption: Workflow for Physical Property Determination.

References

In-depth Spectroscopic Analysis of Ethyl 4-(2-chloroacetamido)benzoate

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-chloroacetamido)benzoate, a compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, the experimental protocols for data acquisition, and a visualization of its synthetic pathway.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.55 | Singlet | 1H | -NH |

| 8.00 | Doublet | 2H | Ar-H |

| 7.74 | Doublet | 2H | Ar-H |

| 4.29 | Quartet | 2H | -OCH₂CH₃ |

| 4.27 | Singlet | 2H | -COCH₂Cl |

| 1.32 | Triplet | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.6 | Ester C=O |

| 164.8 | Amide C=O |

| 142.8 | Ar-C |

| 130.8 | Ar-CH |

| 124.9 | Ar-C |

| 118.9 | Ar-CH |

| 60.7 | -OCH₂CH₃ |

| 43.9 | -COCH₂Cl |

| 14.1 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3303 | Strong | N-H stretch |

| 1718 | Strong | Ester C=O stretch |

| 1680 | Strong | Amide C=O stretch (Amide I) |

| 1595 | Strong | C=C aromatic stretch |

| 1534 | Strong | N-H bend (Amide II) |

| 1275 | Strong | C-O stretch (ester) |

| 769 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR: Spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.93 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum.

-

¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 24038 Hz, an acquisition time of 1.36 seconds, and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated.

FT-IR Spectroscopy Protocol

Sample Preparation: A small amount of the solid this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process starting from 4-aminobenzoic acid. The workflow involves an initial esterification followed by an acylation reaction.

This guide provides essential spectroscopic data and methodologies for this compound, which are critical for its identification, characterization, and use in further research and development activities.

Ethyl 4-(2-chloroacetamido)benzoate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-chloroacetamido)benzoate is a key bifunctional reagent that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural motif, featuring a reactive chloroacetamide group and an ethyl benzoate moiety, allows for a diverse range of chemical transformations, making it an invaluable building block for the synthesis of complex molecular architectures, including a variety of heterocyclic compounds and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis. The key data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₃[1] |

| Molecular Weight | 241.67 g/mol [2] |

| Appearance | White solid |

| Melting Point | 110-114 °C[3] |

| CAS Number | 26226-72-2[3] |

| Solubility | Soluble in common organic solvents such as ethanol, DMSO, and DMF. |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 8.01 (d, J=8.7 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 4.19 (s, 2H), 1.40 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 165.7, 163.8, 142.1, 130.9, 126.8, 118.8, 61.2, 42.8, 14.3 |

| IR (KBr) ν (cm⁻¹) | 3346 (N-H), 1715 (C=O, ester), 1680 (C=O, amide), 1605, 1535, 1410, 1275, 1175, 850, 770 (C-Cl)[2] |

| Mass Spectrum (m/z) | 241 (M⁺), 243 (M⁺+2) |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound involves the N-acylation of ethyl 4-aminobenzoate (benzocaine) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction.

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

Ethyl 4-aminobenzoate (1.65 g, 10 mmol)

-

Chloroacetyl chloride (0.9 mL, 11 mmol)

-

Sodium bicarbonate (1.26 g, 15 mmol)

-

Acetone (50 mL)

-

Water

-

Dichloromethane

Procedure:

-

Dissolve ethyl 4-aminobenzoate in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, add sodium bicarbonate portion-wise to neutralize the generated HCl.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white solid. A study reported a 13% yield for this synthesis.[2]

Synthetic Applications

The reactivity of the α-chloroacetyl group makes this compound a versatile precursor for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds with potential biological activities.

Synthesis of Thiazole Derivatives

One of the most important applications of this precursor is in the synthesis of aminothiazole derivatives. The Hantzsch thiazole synthesis provides a classic route where the chloroacetamide moiety reacts with a thiourea or thioamide to form the thiazole ring.

Caption: Synthesis of a thiazole derivative.

Detailed Experimental Protocol: Synthesis of Ethyl 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzoate

A notable reaction involves the heterocyclization with ammonium thiocyanate in refluxing ethanol to yield ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate. This transformation proceeds via an intramolecular cyclization and a Dimroth-like rearrangement.[4]

Materials:

-

This compound (2.42 g, 10 mmol)

-

Ammonium thiocyanate (0.84 g, 11 mmol)

-

Ethanol (50 mL)

Procedure:

-

To a solution of this compound in ethanol, add ammonium thiocyanate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure thiazolidinone derivative.

Synthesis of Benzimidazole Derivatives

The chloroacetamide moiety can be used to alkylate the nitrogen atom of a benzimidazole ring system, a common scaffold in medicinal chemistry.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(2-(benzo[d]imidazol-1-yl)acetamido)benzoate

Materials:

-

This compound (2.42 g, 10 mmol)

-

Benzimidazole (1.18 g, 10 mmol)

-

Potassium carbonate (2.76 g, 20 mmol)

-

N,N-Dimethylformamide (DMF) (40 mL)

Procedure:

-

In a round-bottom flask, dissolve benzimidazole in DMF.

-

Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

-

Add this compound to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse functional groups and the construction of molecular libraries for drug discovery.

Caption: General scheme for nucleophilic substitution.

Quantitative Data on Synthetic Applications

| Product Class | Reagents | Conditions | Yield (%) | Reference |

| Thiazolidinone | Ammonium thiocyanate | Ethanol, Reflux | Not specified | [4] |

| Amine Adducts | Various primary and secondary amines | DMF, K₂CO₃, 80-90 °C | 60-85% | Analogous reactions |

| Thiazole | Thiourea | Ethanol, Reflux | 70-90% | Analogous reactions |

| Benzimidazole Adduct | Benzimidazole | DMF, K₂CO₃, 80-90 °C | 65-80% | Analogous reactions |

Note: Yields for analogous reactions are provided as a general guide due to the limited availability of specific data for this compound.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to undergo a variety of chemical transformations, including cyclization reactions to form heterocycles and nucleophilic substitution reactions, makes it an essential tool for the synthesis of diverse and complex molecules. This guide has provided a detailed overview of its properties, synthesis, and key applications, along with experimental protocols to facilitate its use in research and development. The continued exploration of the reactivity of this precursor is expected to lead to the discovery of new synthetic methodologies and the development of novel compounds with significant biological activities.

References

The Synthesis and Application of Ethyl 4-(2-chloroacetamido)benzoate: A Keystone Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-chloroacetamido)benzoate, a derivative of p-aminobenzoic acid, serves as a pivotal intermediate in the synthesis of a variety of biologically active compounds. While the precise historical details of its initial discovery and synthesis are not prominently documented in readily accessible scientific literature, its significance is well-established in contemporary medicinal chemistry. This technical guide elucidates the known synthetic pathways, key chemical properties, and notable applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and characterization data are provided to assist researchers in its practical application.

Introduction

This compound (CAS No. 26226-72-2) is a bifunctional organic molecule featuring an ethyl benzoate moiety and a chloroacetamide group. This structural arrangement makes it a valuable building block for introducing a reactive electrophilic site (the chloroacetyl group) onto an aromatic scaffold, enabling further chemical modifications and the construction of more complex molecular architectures. Its primary utility lies in its role as a precursor in the synthesis of various heterocyclic compounds and as a key intermediate in the design of potential drug candidates, most notably local anesthetics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [1] |

| Molecular Weight | 241.67 g/mol | [1] |

| Melting Point | 110-114 °C | |

| Appearance | White solid | |

| CAS Number | 26226-72-2 | [1] |

| IUPAC Name | ethyl 4-[(2-chloroacetyl)amino]benzoate |

Synthesis of this compound

The most commonly cited synthetic route to this compound begins with the acylation of a p-aminobenzoic acid derivative. A detailed experimental protocol, adapted from the work of Mahapatra et al. (2016), is provided below. This two-step process involves the initial formation of 4-(2-chloroacetamido)benzoic acid, followed by Fischer esterification.

Experimental Protocol: Synthesis from 4-Aminobenzoic Acid

Step 1: Synthesis of 4-(2-chloroacetamido)benzoic acid (Intermediate)

-

Reaction Setup: A solution of 4-aminobenzoic acid in a suitable solvent is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath (4-10 °C).

-

Acylation: Chloroacetyl chloride is added dropwise to the cooled solution with continuous stirring. The reaction is carried out in the presence of hydrochloric acid.

-

Work-up: The resulting precipitate, 4-(2-chloroacetamido)benzoic acid, is collected by filtration, washed, and dried.

Step 2: Synthesis of this compound

-

Esterification: The intermediate, 4-(2-chloroacetamido)benzoic acid, is dissolved in ethanol.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is added to the solution.

-

Reflux: The reaction mixture is heated under reflux.

-

Precipitation and Isolation: After cooling, the mixture is poured into a solution of sodium hydrogen carbonate to precipitate the ethyl ester product.

-

Purification: The crude product is filtered, dried, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture).

A simplified workflow for this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

History and Applications in Drug Discovery

While the original discovery of this compound is not clearly detailed in available literature, its application as a key intermediate in medicinal chemistry is well-documented, particularly in the pursuit of new local anesthetic agents. The chloroacetamide moiety serves as a reactive handle for the synthesis of various derivatives.

Role as an Intermediate in the Synthesis of Local Anesthetics

Research by Mahapatra and colleagues has demonstrated the use of this compound as a starting material for a series of compounds designed as potential local anesthetics. The underlying hypothesis of their work was that the amide nitrogen, activated by the adjacent electron-withdrawing chloroacetyl group, could mimic the ionized amino group typically found in established local anesthetics like lidocaine. This design strategy is illustrated in the conceptual diagram below.

Caption: Drug discovery workflow utilizing this compound.

In this context, the compound serves as a scaffold that can be elaborated through reactions such as nucleophilic substitution at the carbon bearing the chlorine atom. This allows for the introduction of various amine-containing side chains, a common feature in many local anesthetic drugs.

Synthesis of Heterocyclic Compounds

This compound is also utilized as a precursor for the synthesis of heterocyclic systems. For instance, it can undergo heterocyclization in the presence of ammonium thiocyanate to yield thiazolidinone derivatives.[1] These heterocyclic cores are of interest in drug discovery as they are present in a wide range of biologically active molecules.

Characterization Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference |

| FTIR (KBr, cm⁻¹) | 3346 (N-H stretching), 3224 (C-H stretching, CH₂), 1695 (C=O stretching, ester), 1668 (C=O stretching, amide) | |

| ¹H NMR (DMSO-d₆, δ, ppm) | 10.8 (s, 1H, NH), 7.9 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 4.3 (q, 2H, OCH₂), 4.2 (s, 2H, COCH₂Cl), 1.3 (t, 3H, CH₃) | |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 165.4, 164.8, 142.9, 130.5, 125.7, 118.6, 60.7, 43.8, 14.2 | |

| Mass Spectrum (m/z) | M⁺ 241, M+2 243 |

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. It should be used in a well-ventilated area.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a notable role in the field of medicinal chemistry. Its utility as a precursor for novel local anesthetics and various heterocyclic compounds underscores its importance for researchers in drug discovery and development. While its early history remains somewhat obscure, its modern applications are well-defined and continue to be explored. The synthetic protocols and characterization data provided in this guide offer a practical resource for scientists working with this compound.

References

Potential Biological Activities of Ethyl 4-(2-chloroacetamido)benzoate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of Ethyl 4-(2-chloroacetamido)benzoate have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on their potential as anticancer, antibacterial, and local anesthetic agents. We delve into the synthesis of these compounds, detail the experimental protocols for their biological evaluation, and present a structured analysis of their structure-activity relationships. Quantitative data from various studies are summarized in comparative tables, and key signaling pathways are visualized to elucidate their mechanisms of action. This document aims to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

The chloroacetamide moiety is a key functional group in medicinal chemistry, known for its role in the biological activity of various compounds. When incorporated into the ethyl 4-aminobenzoate backbone, it gives rise to this compound, a versatile intermediate for the synthesis of a diverse library of derivatives. These derivatives have garnered significant attention for their promising pharmacological properties, which include cytotoxic effects against cancer cell lines, inhibitory activity against bacterial enzymes, and modulation of ion channels involved in nerve conduction. This guide will explore these three key areas of biological activity in detail.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization is a straightforward process, typically involving a two-step reaction sequence.

Synthesis of this compound (Intermediate 1)

The core intermediate is synthesized by the acylation of ethyl 4-aminobenzoate with chloroacetyl chloride.

-

Reaction: Ethyl 4-aminobenzoate + Chloroacetyl chloride → this compound

-

Reagents and Conditions: Ethyl 4-aminobenzoate is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (TEA) or pyridine, is added to neutralize the HCl byproduct. The reaction mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring. The reaction is then allowed to proceed at room temperature.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine to remove water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Amide Derivatives

Amide derivatives are synthesized from 4-(2-chloroacetamido)benzoic acid, which is obtained by the hydrolysis of this compound. The carboxylic acid is then converted to an acid chloride, which reacts with various amines.

-

Reaction: this compound + NaOH → 4-(2-chloroacetamido)benzoic acid

-

Protocol: The ester is refluxed with an aqueous solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with water, and dried.

-

Reaction: 4-(2-chloroacetamido)benzoic acid + Thionyl chloride → 4-(2-chloroacetamido)benzoyl chloride

-

Protocol: 4-(2-chloroacetamido)benzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

-

Reaction: 4-(2-chloroacetamido)benzoyl chloride + R-NH₂ → N-substituted-4-(2-chloroacetamido)benzamide

-

Protocol: The desired amine is dissolved in a suitable solvent (e.g., THF, DCM) and cooled in an ice bath. 4-(2-chloroacetamido)benzoyl chloride, dissolved in the same solvent, is added dropwise with stirring in the presence of a base like triethylamine or pyridine. The reaction is stirred at room temperature until completion. The product is then isolated by filtration and purified by recrystallization.

Synthesis of Ester Derivatives

Ester derivatives can be prepared directly from 4-(2-chloroacetamido)benzoic acid via Fischer esterification.

-

Reaction: 4-(2-chloroacetamido)benzoic acid + R-OH → 4-(2-chloroacetamido)benzoate ester

-

Protocol: 4-(2-chloroacetamido)benzoic acid is refluxed with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The water formed during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the product. After the reaction is complete, the excess alcohol is removed, and the ester is purified by extraction and recrystallization or chromatography.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).

| Compound ID | R Group (Modification on the core) | Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | N-(3-methylquinoxalin-2-yl) | HCT-116 | 5.50 | [1] |

| MCF-7 | 2.20 | [1] | ||

| HepG2 | 5.30 | [1] | ||

| Derivative B | N-(4-chlorophenyl) | HCT-116 | - | - |

| MCF-7 | 7.10 | [1] | ||

| HepG2 | 11.19 | [1] | ||

| Derivative C | N-(3,4-dichlorophenyl) | HCT-116 | - | - |

| MCF-7 | - | - | ||

| HepG2 | - | - | ||

| Doxorubicin | (Standard) | HCT-116 | 6.75 | [1] |

| MCF-7 | 8.07 | [1] | ||

| HepG2 | 7.94 | [1] | ||

| Sorafenib | (Standard) | HCT-116 | 8.37 | [1] |

| MCF-7 | 5.10 | [1] | ||

| HepG2 | 9.18 | [1] |

Note: '-' indicates data not available in the cited sources.

Mechanism of Action: VEGFR-2 Inhibition

Several active anticancer derivatives have been shown to inhibit the kinase activity of VEGFR-2.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade.

Structure-Activity Relationship (SAR) for Anticancer Activity

-

Aromatic Substituents: The nature and position of substituents on the terminal aromatic ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chloro), on the phenyl ring attached to the amide nitrogen often enhance cytotoxicity.

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as quinoxaline, can lead to potent anticancer agents. These moieties may provide additional binding interactions within the active site of target enzymes like VEGFR-2.

-

Linker Length: The length and flexibility of the linker between the chloroacetamido group and the terminal aromatic or heterocyclic ring can impact activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

Certain derivatives of this compound have shown promising antibacterial activity, particularly through the inhibition of essential bacterial enzymes. One notable example is the inhibition of biotin carboxylase, a key enzyme in fatty acid synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for a representative antibacterial derivative.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| SABA1 * | Pseudomonas aeruginosa | - | [2] |

| Escherichia coli | - | [2] |

SABA1: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate Note: Specific MIC values were not provided in the abstract, but the compound was reported to have antibacterial properties against these organisms.[2] Further investigation of the full text would be required for precise values.

Mechanism of Action: Biotin Carboxylase Inhibition

The antibacterial activity of some derivatives is attributed to the inhibition of biotin carboxylase, an essential enzyme in the fatty acid synthesis pathway of bacteria.

Biotin and Fatty Acid Synthesis Pathway

Caption: Inhibition of Biotin Carboxylase in Fatty Acid Synthesis.

Structure-Activity Relationship (SAR) for Antibacterial Activity

-

Sulfonamide Moiety: The presence of a sulfonamide group appears to be important for the inhibition of biotin carboxylase.

-

Substituents on the Phenyl Rings: The substitution pattern on the two phenyl rings of the SABA1 scaffold is crucial for activity. The chloro and phenylcarbamoyl groups likely contribute to the binding affinity for the enzyme.

Experimental Protocol: Biotin Carboxylase Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing the purified biotin carboxylase enzyme, ATP, biotin, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) in a suitable buffer.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme.

-

Monitoring Activity: The activity of biotin carboxylase is monitored by measuring the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined from the dose-response curve.

Local Anesthetic Activity

Derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated for their potential as local anesthetic agents. The rationale behind their design is that the chloroacetamido group can mimic the protonated amine found in traditional local anesthetics, which is responsible for blocking sodium channels.

Quantitative Data: Infiltration Anesthesia

The local anesthetic activity is often evaluated using in vivo models, and the results are compared to a standard local anesthetic like lignocaine.

| Compound ID | Anesthetic Activity (% of Lignocaine HCl) | Reference |

| Compound A1 (this compound) | ~80% | [3] |

| Compound A2 (Mthis compound) | ~75% | [3] |

| Compound A4 (Propyl 4-(2-chloroacetamido)benzoate) | ~85% | [3] |

| Compound A10 (N-phenyl-4-(2-chloroacetamido)benzamide) | ~90% | [3] |

| Compound A.im (Imidazole derivative) | ~95% | [3] |

Note: The percentages are estimations based on graphical data presented in the reference.[3] The original paper should be consulted for precise values.

Structure-Activity Relationship (SAR) for Local Anesthetic Activity

-

Amide vs. Ester: Both ester and amide derivatives exhibit local anesthetic activity. Amide derivatives, in some cases, show slightly higher activity.

-

Alkyl Chain Length in Esters: Increasing the length of the alkyl chain in the ester group can influence the lipophilicity and, consequently, the anesthetic potency.

-

Imidazole Moiety: The introduction of an imidazole ring can significantly enhance local anesthetic activity, potentially due to its ability to interact with the sodium channel.

Experimental Protocol: Infiltration Anesthesia (Bianchi's Method)

This in vivo method assesses the local anesthetic effect by measuring the inhibition of a reflex response in an animal model.

-

Animal Model: Guinea pigs are typically used for this assay.

-

Induction of Plexus Anesthesia: The test compound solution is injected intracutaneously into the backs of the guinea pigs.

-

Stimulation: After a set period, a mechanical or electrical stimulus is applied to the anesthetized area.

-

Observation: The presence or absence of a local muscle twitch (panniculus carnosus reflex) is observed.

-

Data Analysis: The duration and intensity of the anesthetic effect are recorded and compared to a standard local anesthetic.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antibacterial, and local anesthetic agents warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of large libraries of compounds for screening and optimization.

Future research should focus on:

-

Lead Optimization: Further modification of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Evaluation of the most promising derivatives in relevant animal models of cancer, infectious diseases, and pain.

-

Toxicity Profiling: Comprehensive assessment of the safety profile of lead compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound derivatives into novel and effective therapeutic agents.

References

Ethyl 4-(2-chloroacetamido)benzoate: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-chloroacetamido)benzoate, a derivative of benzocaine, has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. The presence of a reactive α-chloroacetamide moiety and an ester group on a central benzene ring provides multiple reaction sites for cyclization and substitution reactions. This technical guide details the synthesis of the parent compound and its application in the preparation of various biologically relevant heterocycles, including quinazolinones, thiazolidinones, and benzodiazepines. This document provides detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in research and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic methodologies for the construction of these scaffolds is a cornerstone of modern medicinal chemistry. This compound has garnered significant attention as a readily accessible intermediate that can be elaborated into complex molecular architectures. Its utility stems from the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack, and the potential for the amide and ester functionalities to participate in cyclization reactions. This guide explores the synthetic potential of this compound as a key starting material for generating diverse heterocyclic libraries.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the starting material is crucial for its effective application.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 241.67 g/mol |

| Appearance | White solid |

| Melting Point | 110-114 °C |

| CAS Number | 26226-72-2 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of ethyl 4-aminobenzoate (benzocaine) with chloroacetyl chloride.

Experimental Protocol:

A general procedure involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride at a controlled temperature.[1] The resulting 4-(2-chloroacetamido)benzoic acid is then subjected to Fischer esterification.[2]

-

Step 1: Synthesis of 4-(2-chloroacetamido)benzoic acid: 4-Aminobenzoic acid is treated with chloroacetyl chloride in the presence of a base, such as sodium hydroxide solution, at a low temperature (4-10 °C).[1] The reaction mixture is then acidified with hydrochloric acid to precipitate the product.[1]

-

Step 2: Esterification: The 4-(2-chloroacetamido)benzoic acid is then refluxed with the corresponding alcohol (in this case, ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield this compound.[2] The product is then purified by recrystallization.

Figure 1: General workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

The reactivity of this compound allows for the synthesis of a variety of heterocyclic systems.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] The synthesis of quinazolinone derivatives from this compound typically proceeds through a two-step sequence involving the initial formation of a benzoxazinone.

General Synthetic Workflow:

-

Acylation of Anthranilic Acid: Anthranilic acid is acylated with a chloroacyl chloride to form an N-acylanthranilic acid.[1]

-

Cyclization to Benzoxazinone: The N-acylanthranilic acid is then cyclized, often using a dehydrating agent like acetic anhydride, to yield a benzoxazinone intermediate.[1]

-

Reaction with Amines: The benzoxazinone intermediate is subsequently treated with an appropriate amine to furnish the desired quinazolinone derivative.[1]

While a direct protocol starting from this compound is not explicitly detailed in the provided results, its structural analog, mthis compound, has been used in the synthesis of quinazolinone derivatives.[3]

Experimental Protocol (Analogous Reaction):

A mixture of 2-mercapto-3-phenylquinazolinone and mthis compound in DMF with a catalytic amount of triethylamine is subjected to microwave irradiation (200-400 W) for 2-4 minutes to yield the corresponding S-alkylated quinazolinone derivative.[3]

References

- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Thiazolidinones from Ethyl 4-(2-chloroacetamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-thiazolidinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The protocol starts with the readily available Ethyl 4-(2-chloroacetamido)benzoate and proceeds through a two-step synthesis involving the formation of a 2-imino-4-thiazolidinone intermediate, followed by a Knoevenagel condensation to introduce further structural diversity.

Introduction

4-Thiazolidinones are a core scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][4] The synthetic route outlined here provides a reliable method for the preparation of substituted 4-thiazolidinones, which can be further modified to explore their structure-activity relationships (SAR) for drug discovery and development programs.

The synthesis commences with the reaction of this compound with ammonium thiocyanate to yield (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate. This intermediate is then subjected to a Knoevenagel condensation with various aromatic aldehydes to afford a library of 5-aryliden-4-thiazolidinone derivatives.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 5-aryliden-4-thiazolidinones.

Experimental Protocols

Step 1: Synthesis of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate

This procedure details the cyclization of this compound to form the 4-thiazolidinone core.

Materials:

-

This compound

-

Ammonium thiocyanate (NH₄SCN)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Procedure: [5]

-

A mixture of this compound and ammonium thiocyanate in ethanol is placed in a round-bottom flask.

-

The reaction mixture is refluxed for a specified period.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed and recrystallized from ethanol to yield pure (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate.[5]

Characterization Data of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate: [5]

| Property | Value |

| Appearance | Pale yellow crystals |

| Yield | 80% |

| Melting Point | 186–187 °C |

| IR (KBr, cm⁻¹) | 3200 (NH), 1719, 1672 (2CO) |

| ¹H-NMR (DMSO-d₆, ppm) | 1.31 (t, J = 7.2 Hz, 3H, CH₃), 4.03 (s, 2H, CH₂), 4.29 (q, J = 7.2 Hz, 2H, CH₂), 7.06 (d, J = 7.8 Hz, 1H, Ar-H), 7.85 (d, J = 7.8 Hz, 1H, Ar-H), 7.96 (d, J = 7.8 Hz, 2H, Ar-H), 11.54 (br, 1H, NH) |

| ¹³C-NMR (DMSO-d₆, ppm) | 14.20 (CH₃), 34.42 (CH₂), 60.58 (CH₂), 119.71, 121.31, 125.51, 130.48, 142.80, 157.92, 165.72, 174.33 (Ar-C and CO) |

| MS (EI): m/z (%) | 264 (M⁺, 100), 265 (M⁺+1, 17.80) |

| Elemental Analysis | Calcd. for C₁₂H₁₂N₂O₃S: C, 54.53; H, 4.58; N, 10.60. Found: C, 54.61; H, 4.52; N, 10.53. |

Step 2: Synthesis of (2Z,5Z)-Ethyl 4-(5-benzylidene-4-oxothiazolidin-2-ylideneamino)benzoate

This procedure describes the Knoevenagel condensation of the 4-thiazolidinone intermediate with an aromatic aldehyde to introduce diversity at the 5-position.

Materials:

-

(Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Piperidine

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Procedure: [5]

-

A mixture of (Z)-Ethyl 4-(4-oxothiazolidin-2-ylideneamino)benzoate and the aromatic aldehyde in ethanol is taken in a round-bottom flask.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is refluxed for a specified duration.

-

After cooling, the precipitated solid is filtered, washed, and recrystallized from a suitable solvent (e.g., DMF) to obtain the pure product.[5]

Characterization Data of (2Z,5Z)-Ethyl 4-(5-benzylidene-4-oxothiazolidin-2-ylideneamino)benzoate: [5]

| Property | Value |

| Appearance | Yellow crystals |

| Yield | 74% |

| Melting Point | 291–292 °C |

| IR (KBr, cm⁻¹) | 3199 (NH), 1709, 1678 (2CO) |

| ¹H-NMR (DMSO-d₆, ppm) | 1.33 (t, J = 6.8 Hz, 3H, CH₃), 4.32 (q, J = 6.8 Hz, 2H, CH₂), 7.15 (d, J = 7.2 Hz, 2H, Ar-H), 7.47–8.00 (m, 8H, Ar-H and olefinic CH), 12.34 (br, 1H, NH) |

| MS (EI): m/z (%) | 352 (M⁺, 19.50), 353 (M⁺+1, 5.20) |

| Elemental Analysis | Calcd. for C₁₉H₁₆N₂O₃S: C, 64.76; H, 4.58; N, 7.95. Found: C, 64.84; H, 4.65; N, 8.01. |

Experimental Workflow

Caption: Detailed workflow for the two-step synthesis of 4-thiazolidinone derivatives.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal information.

-

Piperidine is a toxic and flammable liquid and should be handled with extreme caution.

-

DMF is a skin and respiratory irritant; avoid inhalation and skin contact.

These protocols provide a robust and versatile method for the synthesis of a variety of 4-thiazolidinone derivatives. The resulting compounds can be screened for their biological activities, contributing to the development of new therapeutic agents.

References

- 1. hakon-art.com [hakon-art.com]

- 2. orientjchem.org [orientjchem.org]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Experimental protocol for the acylation of benzocaine to "Ethyl 4-(2-chloroacetamido)benzoate"

Introduction

Ethyl 4-(2-chloroacetamido)benzoate is a chemical intermediate synthesized from benzocaine, a widely used local anesthetic. The synthesis involves an acylation reaction, a fundamental process in organic chemistry for the formation of amides. This document provides a detailed experimental protocol for the acylation of benzocaine using chloroacetyl chloride to yield this compound. The target audience for these notes includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Reaction

The synthesis proceeds via the nucleophilic acyl substitution of the amino group of benzocaine with chloroacetyl chloride.

Reaction Scheme:

Benzocaine + Chloroacetyl Chloride → this compound + HCl

Experimental Protocol

Materials and Reagents:

-

Benzocaine (Ethyl 4-aminobenzoate)

-

Chloroacetyl chloride

-

Glacial Acetic Acid

-

Sodium Acetate

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate

-

Ethanol

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve benzocaine in glacial acetic acid.

-

Acylation: Cool the solution in an ice bath. Slowly add chloroacetyl chloride to the stirred solution.

-

Neutralization: After the addition is complete, add a solution of sodium acetate in water to neutralize the hydrochloric acid formed during the reaction.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-